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molecular formula C9H10N2 B3058201 3-(Ethylamino)benzonitrile CAS No. 883742-00-5

3-(Ethylamino)benzonitrile

Cat. No. B3058201
M. Wt: 146.19 g/mol
InChI Key: HWXWPZQREZOXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238632B2

Procedure details

Sodium methoxide (4.05 g, 75 mmol) is added into methanol (45 ml) and is dissolved under stirring, and to this solution is added a solution of 3-aminobenzonitrile (17.70 g, 150 mmol) in methanol (60 ml) dropwise and the resulting mixture is stirred at room temperature for 0.5 h. Then the reaction mixture is poured into a solution of acetaldehyde (8.8 g, 200 mmol) in methanol (100 ml) and is stirred at room temperature for 5.0 h. The mixture is added with NaBH4 (6.00 g, 150 mmol) in portions and is stirred at room temperature for 10 min, and then is refluxed at elevated temperature for 10 min. The reaction mixture is cooled under ice-water bath, added with 10% NaOH (aq) (90 ml) dropwise and is stirred for 5 min. Methanol is removed under reduced pressure, and the left aqueous solution is extracted with ethyl acetate (150 ml*2). The organic phases are combined, washed with saturated brine (100 ml) and separated, dried over anhydrous sodium sulfate, and concentrated to give a oily crude product (22.1 g). The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1) to give a light yellow oily target product (15.4 g, yield: 70.2%).
Name
Sodium methoxide
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Yield
70.2%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[NH2:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9].[CH:13](=O)[CH3:14].[BH4-].[Na+].[OH-].[Na+]>CO>[CH2:13]([NH:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[C:8]#[N:9])[CH3:14] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
4.05 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
is stirred at room temperature for 5.0 h
Duration
5 h
STIRRING
Type
STIRRING
Details
is stirred at room temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed at elevated temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled under ice-water bath
STIRRING
Type
STIRRING
Details
is stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Methanol is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the left aqueous solution is extracted with ethyl acetate (150 ml*2)
WASH
Type
WASH
Details
washed with saturated brine (100 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a oily crude product (22.1 g)
CUSTOM
Type
CUSTOM
Details
The crude product is purified by neutral alumina column chromatography (eluent: petroleum ether/CH2Cl2=2/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 70.2%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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